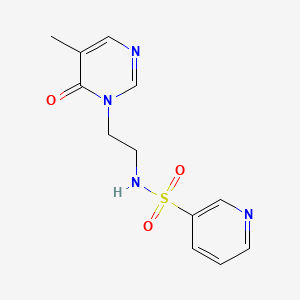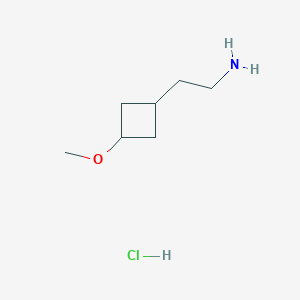![molecular formula C21H22Cl2N2O2S B2811413 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478047-25-5](/img/structure/B2811413.png)
4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains an indole nucleus . The indole nucleus is a common structure in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors . This makes it a valuable scaffold for developing new useful derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C21H22Cl2N2O2S . It contains an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, which makes it aromatic in nature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C21H22Cl2N2O2S) and its molecular weight . Unfortunately, other specific properties like melting point, boiling point, and density were not available in the retrieved information .Wissenschaftliche Forschungsanwendungen
Thiazolidinedione Scaffold in Medicinal Chemistry
The thiazolidinedione (TZD) scaffold, to which 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda6,4-thiazinane-1,1-dione structurally relates, has been extensively explored in medicinal chemistry. TZDs have been investigated as potential protein tyrosine phosphatase 1B (PTP 1B) inhibitors, a target associated with insulin resistance and type 2 diabetes mellitus (T2DM). The review by Verma, Yadav, and Thareja (2019) highlights the journey of TZDs from 2012 to 2018 as PTP 1B inhibitors, emphasizing structural modifications to optimize their therapeutic potential. This research underscores the importance of the Z-configuration in TZD-derived ligands for designing effective inhibitors, with specific compounds demonstrating potent PTP 1B inhibitory activity (Verma, Yadav, & Thareja, 2019).
Indole Synthesis and Heterocyclic Chemistry
The synthesis and chemical transformations of indoles and chalcogenadiazoles, which share structural motifs with the compound , have been extensively studied due to their significant synthetic potential in generating diverse heterocyclic compounds. These studies are crucial for developing novel pharmaceuticals and understanding the complex chemistry underlying heterocyclic compound synthesis. Petrov and Androsov (2013) provide a comprehensive overview of the synthesis and applications of these compounds in creating various heterocyclic structures, highlighting their importance in medicinal chemistry and drug design (Petrov & Androsov, 2013).
Ethylene and Plant Hormone Research
In plant biology, the study of ethylene and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC) offers insights into the hormone's multifaceted roles beyond its function as an ethylene precursor. Van de Poel and Van Der Straeten (2014) discuss ACC's diverse roles, including its conjugation, metabolism by bacteria, transport mechanisms, and signaling capabilities independent of ethylene. This research provides a broader understanding of plant hormone regulation and its implications for agricultural science and biotechnology (Van de Poel & Van Der Straeten, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2S/c22-19-6-5-16(13-20(19)23)14-25-15-17(18-3-1-2-4-21(18)25)7-8-24-9-11-28(26,27)12-10-24/h1-6,13,15H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVHYKTKRZBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811331.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811332.png)
![Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2811333.png)
![1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2811336.png)

![2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid](/img/structure/B2811341.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid](/img/structure/B2811346.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2811352.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)
